molecular formula C9H15N2NaO14P3 B1591714 CID 16219193 CAS No. 94736-09-1

CID 16219193

Cat. No. B1591714
CAS RN: 94736-09-1
M. Wt: 491.13 g/mol
InChI Key: ISKGXNFLJOMAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 16219193 is a chemical compound with the molecular formula C9H15N2NaO14P31. It is intended for research use only and is not suitable for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of CID 16219193. However, the synthesis of similar compounds typically involves complex chemical reactions, often requiring specific catalysts, conditions, and techniques23.



Molecular Structure Analysis

The molecular structure of a compound like CID 16219193 can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry45. However, specific structural details for CID 16219193 are not available in the resources I have access to.



Chemical Reactions Analysis

The analysis of chemical reactions involving CID 16219193 would require detailed knowledge of the compound’s reactivity and the conditions under which it reacts67. Unfortunately, I couldn’t find specific information on the chemical reactions involving CID 16219193.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like CID 16219193 can be determined using various analytical techniques101112. However, specific details on the physical and chemical properties of CID 16219193 are not available in the resources I have access to.


Future Directions

The future directions in the study of a compound like CID 16219193 would depend on the current state of knowledge and the potential applications of the compound1617. However, specific future directions for the study of CID 16219193 are not available in the resources I have access to.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, consultation with a chemist or a relevant expert may be necessary.


properties

InChI

InChI=1S/C9H15N2O14P3.Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKGXNFLJOMAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2NaO14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585117
Record name PUBCHEM_16219193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16219193

CAS RN

94736-09-1
Record name PUBCHEM_16219193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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